molecular formula C17H18N2O B11342816 2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11342816
M. Wt: 266.34 g/mol
InChI Key: XYOXKRQTNFLCGZ-UHFFFAOYSA-N
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Description

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a 2,3-dimethylphenoxyethyl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole typically involves the reaction of 2,3-dimethylphenol with an appropriate benzimidazole precursor. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups.

Scientific Research Applications

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-one: A compound with similar structural features but different biological activities.

    2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazole: Another benzimidazole derivative with distinct properties.

Uniqueness

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[1-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-7-6-10-16(12(11)2)20-13(3)17-18-14-8-4-5-9-15(14)19-17/h4-10,13H,1-3H3,(H,18,19)

InChI Key

XYOXKRQTNFLCGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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